molecular formula C29H24NO2P B8138284 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No.: B8138284
M. Wt: 449.5 g/mol
InChI Key: WZQUIEYZCMZJOB-HXUWFJFHSA-N
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Description

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a chiral phosphorus-containing compound with a dinaphtho[1,3,2]dioxaphosphepine core. Its molecular formula is C29H24NO2P, with a molecular weight of 449.5 g/mol . The stereochemistry at the 11b position (R-configuration) and the (R)-1-phenylethyl substituent confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and ligand design. The compound’s IUPAC name and SMILES notation highlight its fused bicyclic structure and substituent arrangement, which influence its reactivity and coordination behavior .

Properties

IUPAC Name

N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUIEYZCMZJOB-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine typically involves the coupling of 2-naphthylamines. One common method is the anodic dehydrogenative homo-coupling of 2-naphthylamines, which provides a series of binaphthalene derivatives in excellent yields. This method is advantageous as it does not require transition-metal reagents or stoichiometric oxidants, making it a green and sustainable approach .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrochemical synthesis, which offers high atom economy and environmentally benign protocols. The use of electricity as an alternative to chemical oxidants reduces the generation of toxic waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine exerts its effects involves its interaction with substrates through its chiral phosphino group. This interaction facilitates the formation of chiral centers in the products, leading to high enantioselectivity. The compound’s ability to stabilize transition states and intermediates in catalytic cycles is key to its effectiveness .

Comparison with Similar Compounds

Structural Modifications in Dinaphtho[1,3,2]dioxaphosphepine Derivatives

The dinaphtho[1,3,2]dioxaphosphepine scaffold is highly modular. Key variations include:

  • Substituents on the phosphorus atom (e.g., methyl, phenylethyl, methoxyphenyl).
  • Stereochemistry (R vs. S configurations at chiral centers).
  • Core modifications (e.g., hydrogenation, halogenation).

Impact of Substituents on Properties

  • Steric Effects : Bulky substituents like bis[(1S)-1-phenylethyl] () increase steric hindrance, improving enantioselectivity in asymmetric reactions but reducing reaction rates . The target compound’s methyl and (R)-1-phenylethyl groups balance reactivity and selectivity .
  • Electronic Effects : Methoxy groups () enhance electron density at phosphorus, altering coordination behavior with transition metals .
  • Solubility: Diethyl analogs () exhibit higher solubility in nonpolar solvents due to reduced aromaticity .

Stereochemical Influence

  • The 11bR configuration in the target compound induces a specific spatial arrangement, critical for forming chiral metal complexes. Its enantiomer (11bS, ) shows mirrored stereoselectivity in catalytic applications .
  • Substituent chirality (e.g., R vs. S in phenylethyl groups) further modulates enantiomeric excess in reactions like hydrogenation .

Biological Activity

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a phosphine oxide compound with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and catalysis. Its unique structure allows it to function as a ligand in various chemical reactions, particularly in asymmetric synthesis.

  • Molecular Formula: C29H24NO2P
  • Molecular Weight: 449.48 g/mol
  • CAS Number: 1021439-57-5
  • Boiling Point: Predicted at approximately 633.4 °C .

Biological Activity

The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. The following sections detail its applications and effects in various biological contexts.

1. Catalytic Applications

This compound has been identified as a ligand for nickel-catalyzed reactions, including:

  • Asymmetric Hydrovinylation: This process involves the addition of vinyl groups to alkenes and has been shown to yield enantiomerically enriched products .
  • Enantioselective Cycloadditions: It facilitates [6+2] cycloadditions of cycloheptatriene with alkynes, leading to complex cyclic structures with high selectivity .

Case Studies

Case Study 1: Asymmetric Synthesis
In a study published in Organic Letters, this compound was utilized as a ligand in asymmetric hydrovinylation reactions. The results demonstrated significant enantioselectivity, achieving yields greater than 90% for the desired product .

Case Study 2: Enantioselective Reactions
Another investigation highlighted the use of this compound in enantioselective cycloaddition reactions. The study reported that the ligand provided excellent selectivity and conversion rates, showcasing its effectiveness in synthesizing complex organic molecules .

Summary of Research Findings

The research indicates that this compound is a versatile compound with significant potential in both catalysis and medicinal chemistry. Its ability to function as an effective ligand enhances its applicability in synthetic organic chemistry.

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